molecular formula C27H28Cl2N2O2 B5015174 2,6-Ditert-butyl-4-[2-(3,5-dichloro-2-hydroxyphenyl)benzimidazol-1-yl]phenol

2,6-Ditert-butyl-4-[2-(3,5-dichloro-2-hydroxyphenyl)benzimidazol-1-yl]phenol

Cat. No.: B5015174
M. Wt: 483.4 g/mol
InChI Key: UYOCFKQGMQUNDM-UHFFFAOYSA-N
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Description

2,6-Ditert-butyl-4-[2-(3,5-dichloro-2-hydroxyphenyl)benzimidazol-1-yl]phenol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including tert-butyl groups, dichlorophenyl, and benzimidazole moieties, which contribute to its diverse reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Ditert-butyl-4-[2-(3,5-dichloro-2-hydroxyphenyl)benzimidazol-1-yl]phenol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of phenol with isobutene catalyzed by aluminum phenoxide This reaction forms the tert-butyl groups on the phenol ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,6-Ditert-butyl-4-[2-(3,5-dichloro-2-hydroxyphenyl)benzimidazol-1-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The dichlorophenyl group can be reduced to form corresponding phenyl derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under acidic or basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Phenyl derivatives with reduced chlorine content.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2,6-Ditert-butyl-4-[2-(3,5-dichloro-2-hydroxyphenyl)benzimidazol-1-yl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Ditert-butyl-4-[2-(3,5-dichloro-2-hydroxyphenyl)benzimidazol-1-yl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. The benzimidazole moiety may also interact with specific proteins, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Ditert-butyl-4-[2-(3,5-dichloro-2-hydroxyphenyl)benzimidazol-1-yl]phenol stands out due to its combination of antioxidant and UV-absorbing properties, making it valuable in both biological and industrial applications. Its unique structure allows for diverse chemical reactivity, enabling its use in various synthetic and therapeutic contexts.

Properties

IUPAC Name

2,6-ditert-butyl-4-[2-(3,5-dichloro-2-hydroxyphenyl)benzimidazol-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28Cl2N2O2/c1-26(2,3)18-13-16(14-19(24(18)33)27(4,5)6)31-22-10-8-7-9-21(22)30-25(31)17-11-15(28)12-20(29)23(17)32/h7-14,32-33H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOCFKQGMQUNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=CC=CC=C3N=C2C4=C(C(=CC(=C4)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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